molecular formula C15H16Cl2N2O8 B13826979 Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester, (R-(R*,R*))- CAS No. 75725-02-9

Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester, (R-(R*,R*))-

Cat. No.: B13826979
CAS No.: 75725-02-9
M. Wt: 423.2 g/mol
InChI Key: VDKRBXTUCASQRA-ZWNOBZJWSA-N
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Description

Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester, (R-(R*,R*))- is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a dichloroacetyl group, a hydroxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester involves multiple steps. One common method includes the reaction of butanedioic acid with 2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl alcohol under acidic conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

75725-02-9

Molecular Formula

C15H16Cl2N2O8

Molecular Weight

423.2 g/mol

IUPAC Name

4-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propoxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-20)13(27-12(23)6-5-11(21)22)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,20H,5-7H2,(H,18,24)(H,21,22)/t10-,13-/m1/s1

InChI Key

VDKRBXTUCASQRA-ZWNOBZJWSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)OC(=O)CCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)OC(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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